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Compound of Interest

Compound Name: Fumaric acid-d2

Cat. No.: B051780

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of
deuterated fumaric acid, a crucial isotopically labeled compound in various scientific and
pharmaceutical applications. This document details quantitative physical data, comprehensive
experimental protocols for characterization, and visual representations of key experimental
workflows.

Introduction to Deuterated Fumaric Acid

Deuterated fumaric acid is a stable isotope-labeled version of fumaric acid where one or more
hydrogen atoms have been replaced by deuterium atoms. The two most common forms are
fumaric acid-d2 (HOOC-CD=CD-COOH) and fumaric acid-d4 (DOOC-CD=CD-COQD). This
isotopic substitution imparts a higher molecular weight and distinct spectroscopic properties,
making it an invaluable tool in metabolomics, reaction mechanism studies, and as an internal
standard in mass spectrometry and NMR spectroscopy. Its use in drug development can also
help in understanding metabolic pathways and improving the pharmacokinetic profiles of active
pharmaceutical ingredients.

Quantitative Physical Data
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The primary physical characteristics of fumaric acid-d2 and fumaric acid-d4 are summarized

in the tables below for easy comparison.

Table 1: General Physical Properties

Property Fumaric Acid-d2 Fumaric Acid-d4
Molecular Formula CsH2D204 CaD40O4

Molecular Weight 118.08 g/mol 120.10 g/mol
Appearance White solid White solid

Melting Point 299-300 °C (subl.) 299-300 °C (subl.)

Isotopic Purity

Typically =98 atom % D

Typically =98 atom % D

Table 2: Spectroscopic and Structural Identifiers

Identifier Fumaric Acid-d2 Fumaric Acid-d4
CAS Number 24461-32-3 194160-45-7

VZCYOOQTPOCHFL- VZCYOOQTPOCHFL-
InChl Key

FBBQFRKLSA-N

JXRVIRKUSA-N

SMILES String

0=C(0)/C([2H])=C([2H])/C(O)
=0

[2H]OC(=0)/C([2H])=C([2H])/C
(=0)O[2H]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical

characteristics of deuterated fumaric acid.

Synthesis of Deuterated Fumaric Acid

The synthesis of deuterated fumaric acid typically involves the isomerization of deuterated

maleic acid.

Protocol for Synthesis of Fumaric Acid-d2 and -d4:
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 Starting Material: Begin with commercially available maleic anhydride.

e Hydrolysis with Deuterium Oxide: Dissolve maleic anhydride in deuterium oxide (D20) to
form maleic acid-d2. For fumaric acid-d4, this step should be performed under an inert
atmosphere to prevent H/D exchange with atmospheric moisture.

e |somerization: Heat the aqueous solution of maleic acid-d2 (or -d4) in a sealed vessel. The
reaction is typically carried out at temperatures ranging from 150°C to 200°C for several
hours. The isomerization can be catalyzed by adding a small amount of a mineral acid (e.g.,
DCI in D20).

o Crystallization and Purification: Fumaric acid is significantly less soluble in water than maleic
acid. As the reaction proceeds, deuterated fumaric acid will precipitate out of the solution.
Cool the reaction mixture to room temperature and then in an ice bath to maximize
precipitation.

« Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals
with cold D20 to remove any unreacted maleic acid and other impurities.

» Drying: Dry the purified deuterated fumaric acid in a vacuum oven at a moderate
temperature (e.g., 70-80°C) to remove any residual solvent.

Synthesis of Deuterated Fumaric Acid

Dissoh

issolve leat in sealed vessel Cool to precipitate Separate solid
Maleic Anhydride Hydrolysis with D20 Crystalization

Filtration & Washing Deuterated Fumaric Acid
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Caption: Workflow for the synthesis of deuterated fumaric acid.

Melting Point Determination

The melting point is a critical indicator of purity.
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Protocol for Melting Point Determination:

e Sample Preparation: Finely powder a small amount of the deuterated fumaric acid.

o Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
o Apparatus Setup: Place the capillary tube in a melting point apparatus.

e Heating: Heat the sample rapidly to about 20°C below the expected melting point (around
280°C). Then, decrease the heating rate to 1-2°C per minute.

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes liquid (completion of
melting). A sharp melting range (< 1°C) is indicative of high purity.

Melting Point Determination

Powder Sample Load Capillary Tube Place in Apparatus Heat Slowly Record Melting Range
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Caption: Experimental workflow for melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the isotopic labeling and purity.
Protocol for *H and 2H NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the deuterated fumaric acid in a
suitable deuterated solvent (e.g., DMSO-de or D20).

e 1H NMR Analysis: Acquire a *H NMR spectrum. The absence or significant reduction of the
proton signal at the vinylic position (around 6.5 ppm for fumaric acid) confirms deuteration at
these sites. Residual proton signals can be used to quantify the isotopic purity.
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¢ 2H NMR Analysis: Acquire a 2H NMR spectrum. A strong deuterium signal at the
corresponding chemical shift confirms the presence and location of the deuterium atoms.

o Data Analysis: Integrate the relevant peaks in both spectra to determine the atom % D
isotopic enrichment.

NMR Analysis for Isotopic Purity

Dissolve sample in deuterated solvent

Acquire 1H NMR Spectrum Acquire 2H NMR Spectrum

Integrate peaks and calculate isotopic purity
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Caption: Workflow for NMR-based isotopic purity analysis.

Fourier-Transform Infrared (FTIR) and Raman
Spectroscopy

Vibrational spectroscopy provides information on the molecular structure and the presence of
C-D bonds.

Protocol for FTIR/Raman Spectroscopy:

o Sample Preparation (FTIR): Prepare a KBr pellet by mixing a small amount of the sample
with dry potassium bromide and pressing it into a transparent disk.

o Sample Preparation (Raman): Place a small amount of the solid sample directly onto the
sample holder of the Raman spectrometer.
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» Data Acquisition: Acquire the spectrum over the appropriate wavenumber range (typically
4000-400 cm~1 for FTIR and 3500-100 cm~1* for Raman).

» Data Analysis: Look for the characteristic C-D stretching and bending vibrations, which
appear at lower frequencies compared to C-H vibrations due to the heavier mass of
deuterium. The O-D stretch in fumaric acid-d4 will also be shifted to a lower frequency
compared to the O-H stretch.

X-ray Crystallography
X-ray crystallography can be used to determine the precise three-dimensional structure of the
deuterated fumaric acid crystal.

Protocol for Single-Crystal X-ray Diffraction:

o Crystal Growth: Grow single crystals of deuterated fumaric acid suitable for X-ray diffraction.
This can be achieved by slow evaporation of a saturated solution or by slow cooling of a hot,
saturated solution.

e Crystal Mounting: Mount a suitable single crystal on a goniometer head.

o Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction
data by rotating the crystal in a monochromatic X-ray beam.

 Structure Solution and Refinement: Process the diffraction data to determine the unit cell
dimensions and space group. Solve the crystal structure using direct methods or Patterson
methods, followed by refinement of the atomic positions and thermal parameters. The
resulting structure will confirm the molecular geometry and intermolecular interactions in the
solid state.

Solubility Determination

Protocol for Solubility Determination:

e Solvent Screening: Test the solubility of a small amount of deuterated fumaric acid in various
solvents (e.g., water, ethanol, acetone, diethyl ether) at room temperature.

e Quantitative Measurement (e.qg., in Water):
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o Add an excess amount of the solid to a known volume of the solvent in a sealed container.

o Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48
hours).

o Filter the saturated solution to remove the undissolved solid.

o Determine the concentration of the dissolved fumaric acid in the filtrate using a suitable
analytical method, such as titration with a standardized base or by creating a calibration
curve with a UV-Vis spectrophotometer.

Quantitative Solubility Determination
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Caption: Workflow for quantitative solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of
deuterated fumaric acid for researchers and professionals in drug development. The provided
data and detailed experimental protocols offer a practical resource for the synthesis,
characterization, and application of this important isotopically labeled compound. The visual
workflows aim to clarify the experimental procedures, facilitating their implementation in a
laboratory setting.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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